

# Ethylparaben chemical structure and properties

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## Compound of Interest

Compound Name: Ethylparaben

Cat. No.: B1671687

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## Ethylparaben: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **ethylparaben**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes key quantitative data in structured tables, offers detailed methodologies for cited experiments, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound.

## Chemical and Physical Properties

**Ethylparaben**, the ethyl ester of p-hydroxybenzoic acid, is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its antimicrobial properties.<sup>[1][2][3]</sup> It is a member of the paraben family and is effective against a broad spectrum of fungi and bacteria.<sup>[1][4]</sup>

## Table 1: Chemical Identifiers and Molecular Properties of Ethylparaben

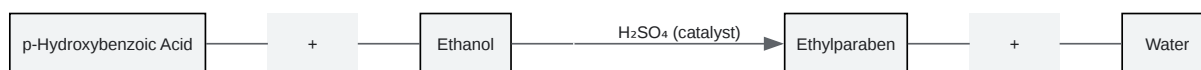
Property	Value	Reference(s)
IUPAC Name	Ethyl 4-hydroxybenzoate	[5][6]
CAS Number	120-47-8	[5][6]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1][6]
Molecular Weight	166.17 g/mol	[6][7]
Canonical SMILES	CCOC(=O)C1=CC=C(C=C1)O	[6]
InChI Key	NUVBSKCKDOMJSU-UHFFFAOYSA-N	[6][7]

**Table 2: Physical and Chemical Properties of Ethylparaben**

Property	Value	Reference(s)
Physical Description	White, crystalline powder or colorless crystals; almost odorless.	[4][6]
Melting Point	115 to 118 °C	[5][8]
Boiling Point	297 to 298 °C	[5][8]
Solubility in Water	Very slightly soluble. 0.075% w/w at 25 °C.	[1][6]
Solubility in Organic Solvents	Freely soluble in ethanol, methanol, and ether. Soluble in acetone, propylene glycol, and peanut oil.	[1][4][6][9]
Stability	Stable under normal conditions. Aqueous solutions at pH 3-6 are stable. Subject to hydrolysis at pH 8 or above.	[1][6]

## Synthesis

**Ethylparaben** is synthesized industrially via the esterification of p-hydroxybenzoic acid with ethanol.<sup>[10]</sup> This reaction is typically catalyzed by an acid, such as sulfuric acid.



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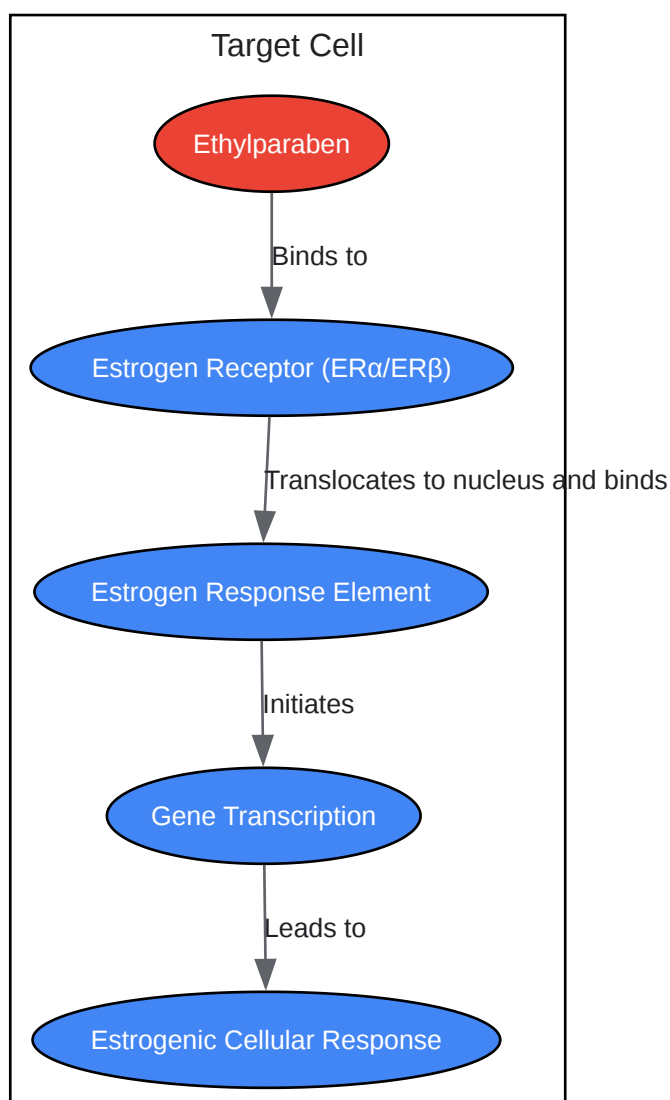
**Figure 1:** Synthesis of **Ethylparaben**.

## Toxicological Profile and Endocrine Disrupting Activity

While generally considered safe for use in consumer products at low concentrations, concerns have been raised about the potential endocrine-disrupting effects of parabens, including **ethylparaben**.<sup>[8][11]</sup>

## Estrogenic Activity

**Ethylparaben** has been shown to exhibit weak estrogenic activity by binding to estrogen receptors (ER $\alpha$  and ER $\beta$ ), which can lead to the transactivation of estrogen-responsive genes.<sup>[12][13]</sup> This activity is a key area of research in assessing its safety.



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**Figure 2:** Simplified Signaling Pathway of **Ethylparaben**'s Estrogenic Activity.

## Anti-Androgenic Activity

Studies have also suggested that **ethylparaben** can exhibit anti-androgenic activity by interfering with androgen receptor signaling.<sup>[14]</sup> This can occur through competitive binding to the androgen receptor, potentially disrupting the normal function of androgens.

## Effects on Steroidogenesis

**Ethylparaben** has been shown to affect steroidogenesis, the process of hormone synthesis. In vitro studies using the H295R cell line have demonstrated that **ethylparaben** can alter the production of steroid hormones such as progesterone.<sup>[15]</sup> It has been suggested that this may be due to the inhibition of enzymes like 17 $\beta$ -hydroxysteroid dehydrogenase type 2 (17 $\beta$ -HSD2).<sup>[16]</sup>

## Experimental Protocols

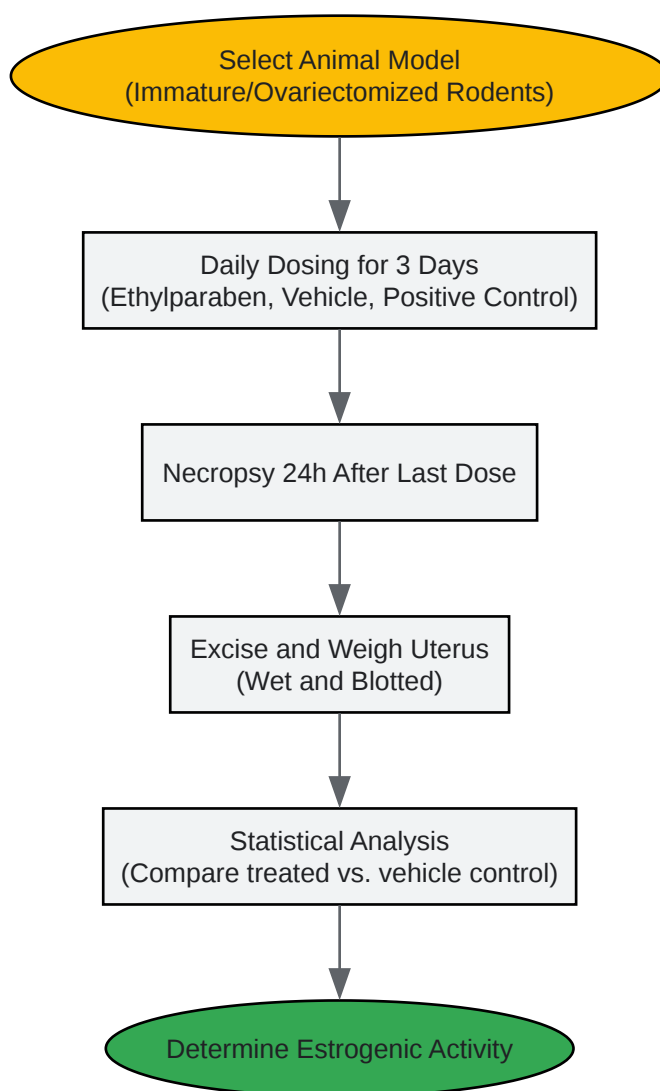
The following sections provide detailed methodologies for key experiments used to assess the toxicological and endocrine-disrupting properties of **ethylparaben**, based on internationally recognized OECD guidelines.

### Uterotrophic Bioassay (OECD Test Guideline 440)

The uterotrophic bioassay is an in vivo screening test for estrogenic activity, based on the weight increase of the uterus in female rodents.<sup>[4][7][11]</sup>

Methodology:

- **Animal Model:** Immature or ovariectomized adult female rats or mice are used.<sup>[17]</sup>
- **Administration:** The test substance (**ethylparaben**) is administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.
- **Dosage:** At least two dose levels of the test substance are used.
- **Endpoint Measurement:** Approximately 24 hours after the final dose, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).
- **Data Analysis:** A statistically significant increase in the mean uterine weight of a treated group compared to the vehicle control group indicates a positive estrogenic response.



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**Figure 3:** Experimental Workflow for the Uterotrophic Bioassay.

## H295R Steroidogenesis Assay (OECD Test Guideline 456)

This in vitro assay screens chemicals for their potential to affect steroid hormone production using the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis.<sup>[5][6][8][18]</sup>

### Methodology:

- Cell Culture: H295R cells are cultured in a multi-well plate format.

- **Exposure:** Cells are exposed to a range of concentrations of the test substance (**ethylparaben**) for 48 hours. Solvent controls, a positive control (e.g., forskolin to induce steroidogenesis), and a negative control are included.
- **Hormone Measurement:** After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.
- **Cell Viability:** A cell viability assay is performed to ensure that the observed effects on hormone levels are not due to cytotoxicity.
- **Data Analysis:** Hormone production in treated cells is compared to the solvent control to determine if the test substance inhibits or induces steroidogenesis.

## Estrogen Receptor Transcriptional Activation Assay (OECD Test Guideline 455)

This in vitro assay assesses the ability of a chemical to bind to and activate the estrogen receptor, leading to the transcription of a reporter gene.<sup>[1][2][3][19][20]</sup>

### Methodology:

- **Cell Line:** A suitable cell line stably transfected with the human estrogen receptor alpha (ER $\alpha$ ) and an estrogen-responsive reporter gene (e.g., luciferase) is used.
- **Exposure:** Cells are exposed to a range of non-cytotoxic concentrations of the test chemical (**ethylparaben**) for a defined period (e.g., 20-24 hours).
- **Controls:** A vehicle control, a strong estrogen (e.g., 17 $\beta$ -estradiol), a weak estrogen, and a negative substance are included in each experiment.
- **Reporter Gene Measurement:** The activity of the reporter gene product (e.g., luciferase) is measured.
- **Data Analysis:** A positive response is typically defined as a response exceeding a certain percentage (e.g., 10%) of the response induced by the positive control.

## Histamine Release Assay

This assay is used to determine if a substance can induce the release of histamine from mast cells or basophils, which is a key event in allergic and inflammatory responses.

Methodology (using RBL-2H3 cells):

- **Cell Culture:** Rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, are cultured in multi-well plates.
- **Sensitization (Optional):** For IgE-mediated degranulation, cells are sensitized with an appropriate IgE antibody.
- **Exposure:** Cells are washed and then exposed to the test substance (**ethylparaben**) at various concentrations. A positive control (e.g., an antigen for sensitized cells, or a calcium ionophore) and a negative control are included.
- **Histamine Measurement:** After a short incubation period, the cell supernatant is collected. The amount of histamine released into the supernatant is quantified using an ELISA or a fluorometric assay.[21]
- **Data Analysis:** The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate set of cells). An increase in histamine release in the presence of the test substance indicates a degranulation-inducing effect.[9][22]

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